9,9-Dioctyl-9H-fluoren-2-amine
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Overview
Description
9,9-Dioctyl-9H-fluoren-2-amine, also known as 2-Amino-9,9-dioctylfluorene, is an organic compound with the molecular formula C29H43N and a molecular weight of 405.66 g/mol . This compound is part of the fluorene family, which is known for its applications in organic electronics and photonics due to its unique structural and electronic properties.
Preparation Methods
The synthesis of 9,9-Dioctyl-9H-fluoren-2-amine typically involves the reaction of 9,9-dioctylfluorene with an amine source under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
9,9-Dioctyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrofluorene derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Scientific Research Applications
9,9-Dioctyl-9H-fluoren-2-amine has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Photonic Devices: The compound is utilized in the fabrication of photonic devices, including lasers and optical sensors, owing to its high luminescence efficiency.
Material Science: It serves as a building block for the synthesis of advanced materials with applications in flexible electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 9,9-Dioctyl-9H-fluoren-2-amine primarily involves its ability to participate in electron transfer processes. The compound’s amine group can donate electrons, making it an effective hole-transporting material in electronic devices. The molecular targets include the active layers of OLEDs and OPVs, where it facilitates charge transport and improves device performance .
Comparison with Similar Compounds
9,9-Dioctyl-9H-fluoren-2-amine can be compared with other similar compounds, such as:
9,9-Dioctyl-2,7-dibromofluorene: This compound is used in similar applications but has different electronic properties due to the presence of bromine atoms.
9,9-Dioctylfluorene-2,7-diboronic acid: This derivative is used in the synthesis of conjugated polymers for electronic applications.
9,9-Dimethyl-9H-fluoren-2-amine: This compound has a similar structure but different alkyl groups, affecting its solubility and electronic properties.
Properties
Molecular Formula |
C29H43N |
---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
9,9-dioctylfluoren-2-amine |
InChI |
InChI=1S/C29H43N/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22,30H2,1-2H3 |
InChI Key |
NDBCMNLBHDAXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCCCC |
Origin of Product |
United States |
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